2-Ethoxy-3-isopropylpyrazine

Flavor Chemistry Sensory Science Food Formulation

2-Ethoxy-3-isopropylpyrazine (CAS 72797-16-1) is a synthetically produced, alkoxy-substituted pyrazine derivative. It is a clear, colorless to pale yellow liquid with the molecular formula C₉H₁₄N₂O and a molecular weight of 166.22 g/mol.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 72797-16-1
Cat. No. B1583509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-3-isopropylpyrazine
CAS72797-16-1
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCOC1=NC=CN=C1C(C)C
InChIInChI=1S/C9H14N2O/c1-4-12-9-8(7(2)3)10-5-6-11-9/h5-7H,4H2,1-3H3
InChIKeyLTAUBPVQMBOANV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water
Soluble (in ethanol)

2-Ethoxy-3-isopropylpyrazine (CAS 72797-16-1): A Key Pyrazine Flavoring Agent with GRAS Status and a Distinctive Roasted Nut Profile


2-Ethoxy-3-isopropylpyrazine (CAS 72797-16-1) is a synthetically produced, alkoxy-substituted pyrazine derivative. It is a clear, colorless to pale yellow liquid with the molecular formula C₉H₁₄N₂O and a molecular weight of 166.22 g/mol [1]. The compound is officially recognized as a flavoring agent or adjuvant by the U.S. Food and Drug Administration (FDA) and is listed in the Flavor and Extract Manufacturers Association's (FEMA) Generally Recognized as Safe (GRAS) list under FEMA No. 4632 [2]. It is also assigned JECFA Flavor Number 2129 [2]. Its primary organoleptic property is a characteristic nutty, slightly roasted odor, often described as 'slightly roasted nut' at a 0.10% concentration in propylene glycol [3].

Regulatory FEMA GRAS 4632 / JECFA 2129 reviewed for food flavoring use
Aroma Profile Characteristic roasted nut and nutty notes reported at trace concentrations
Potency Context Alkoxypyrazine class: reported low odor thresholds support ppm-to-ppb formulation levels

Why 2-Ethoxy-3-isopropylpyrazine (CAS 72797-16-1) Cannot Be Casually Substituted: Structure-Driven Odor Threshold and Regulatory Distinctions


Alkoxypyrazines, as a class, are known for their exceptionally low odor thresholds, which give them a profound impact on aroma perception at trace levels [1]. However, even minor structural modifications among these compounds can lead to significant differences in sensory potency, odor quality, and regulatory acceptance. Therefore, a generic approach to substituting one pyrazine for another is scientifically and commercially untenable. The specific balance of the ethoxy and isopropyl groups on the pyrazine ring in 2-Ethoxy-3-isopropylpyrazine defines its unique roasted, nutty character and its distinct threshold, differentiating it from other alkoxy- or alkyl-substituted pyrazines. This specificity directly informs procurement decisions to ensure consistent product quality and regulatory compliance.

Attribute
2-Ethoxy-3-isopropylpyrazine
Methoxy / Other Analogs
Aroma Character
Roasted nut, nutty
Green, bell pepper (2-methoxy); variable by structure
Regulatory Review
FEMA GRAS 4632 / JECFA 2129 reviewed
May lack GRAS affirmation or JECFA evaluation
Odor Threshold Class
Alkoxypyrazine: reported lowest class thresholds
Alkyl/phenyl pyrazines: reported higher thresholds

Quantifiable Differentiation of 2-Ethoxy-3-isopropylpyrazine (CAS 72797-16-1): A Comparative Evidence Guide for Scientific and Industrial Selection


Distinctive Roasted Nut Aroma Profile vs. Methoxy Analogs with Green, Bell Pepper Notes

In contrast to 2-methoxy-3-isopropylpyrazine, which is primarily associated with green, bell pepper, and earthy notes, 2-Ethoxy-3-isopropylpyrazine is characterized by a distinct 'nutty' and 'slightly roasted nut' aroma [1]. This qualitative difference is critical for formulators. For instance, the methoxy analog 2-isopropyl-3-methoxypyrazine is a key contributor to the green-pepper aroma of certain wines and vegetables, whereas 2-ethoxy-3-isopropylpyrazine is specifically valued for its ability to impart authentic roasted and nutty notes to foods and beverages [2].

Aroma Character
Reported
Nutty, roasted nut vs. Green, bell pepper (2-methoxy analog)
Supports roasted-nut profile selection in formulation
Sensory evaluation context; methoxy substitution alters aroma quality
Flavor Chemistry Sensory Science Food Formulation

Validated Regulatory GRAS Status and Defined Usage for Food Applications vs. Non-GRAS or Restricted Analogs

2-Ethoxy-3-isopropylpyrazine has been evaluated and affirmed as Generally Recognized as Safe (GRAS) by the FEMA Expert Panel (FEMA No. 4632) for use as a flavoring agent, as documented in the panel's 2002 assessment of pyrazine derivatives [1]. Its safety has also been reviewed by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) (JECFA No. 2129), which concluded 'No safety concern at current levels of intake when used as a flavouring agent' [2]. This is a distinct advantage over numerous other pyrazine derivatives that may lack this level of comprehensive safety review, which is a prerequisite for commercial food and beverage applications. The FEMA GRAS status provides clear guidance on usage levels and regulatory acceptability.

Regulatory Status
Specification review
FEMA GRAS 4632; JECFA 2129 reviewed
Supports food-use regulatory acceptance review
Reviewed and affirmed for flavoring agent use; source review recommended
Food Safety Regulatory Compliance Flavor Manufacturing

Alkoxypyrazine Class Exhibits the Lowest Odor Thresholds Among Pyrazine Derivatives, Critical for Potency

A seminal study by Shibamoto (1986) investigated the odor thresholds of 46 pyrazine derivatives in water, including 10 alkoxypyrazines [1]. The study concluded that, as a class, alkoxypyrazines exhibited the lowest odor thresholds among all pyrazine derivatives tested, which included alkyl-, phenyl-, phenoxy-, phenylthio-, and alkylthiopyrazines [1]. This class-level property underpins the high potency of 2-Ethoxy-3-isopropylpyrazine. While the specific threshold for 2-Ethoxy-3-isopropylpyrazine is not explicitly stated in the abstract, the class-level finding is robust: alkoxypyrazines are, on average, orders of magnitude more potent odorants than their non-alkoxy counterparts. This implies that 2-Ethoxy-3-isopropylpyrazine will be significantly more impactful at low concentrations compared to, for example, an alkylpyrazine like 2,3-diethyl-5-methylpyrazine, which has a threshold of 0.014 ng/L in air [2].

Odor Potency Class
Class-level
Alkoxypyrazines: lowest thresholds among pyrazine classes tested
Supports trace-level formulation efficiency context
Class-level finding; compound-specific threshold data to verify
Flavor Chemistry Olfactory Science Sensory Analysis

Validated Application Scenarios for 2-Ethoxy-3-isopropylpyrazine (CAS 72797-16-1) Based on Quantitative Evidence


Authentic Roasted Nut Flavor in Processed Foods and Savory Snacks

Formulators developing processed foods, such as savory snacks, plant-based meats, soups, and sauces, can utilize 2-Ethoxy-3-isopropylpyrazine to deliver a specific 'roasted nut' or 'nutty' aroma note [1]. The compound's GRAS status (FEMA 4632) validates its use in these applications, and its documented aroma profile ensures it will contribute the intended sensory character without introducing undesirable green or vegetal notes associated with other pyrazine analogs [1].

Cost-Effective Flavor Enhancement in High-Volume Beverage and Confectionery Formulations

The class-level finding that alkoxypyrazines are among the most potent pyrazine odorants [2] directly translates to a practical, economic advantage for large-scale manufacturing. In applications like alcoholic beverages, carbonated drinks, or confectionery, 2-Ethoxy-3-isopropylpyrazine can be used at very low inclusion rates (ppm to ppb levels) to achieve a significant flavor impact, thereby minimizing raw material costs and potential flavor-matrix interactions.

Flavor Standard for Analytical and Sensory Research

Given its defined, characteristic aroma and official recognition (FEMA/JECFA), 2-Ethoxy-3-isopropylpyrazine serves as a reliable reference standard for sensory science and analytical chemistry. Researchers can use this compound to calibrate olfactory panels, investigate flavor interactions, or validate analytical methods for pyrazine detection in food matrices. Its high potency (inferred from its alkoxypyrazine class) makes it an ideal model compound for studying trace-level aroma impact [2].

Application
Selection Property
Validation Focus
Authentic roasted nut flavor in processed foods
Aroma specificity context
Sensory characterization in target matrix
Cost-efficient high-volume flavor enhancement
Class-level odor threshold data
Dose-response at trace concentration levels
Flavor reference standard for analytical research
Regulatory identity (FEMA GRAS / JECFA)
Analytical method and sensory panel calibration

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